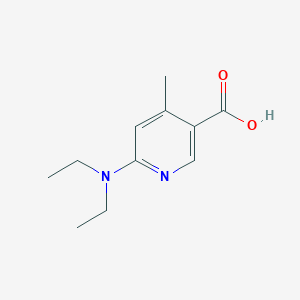
6-(Diethylamino)-4-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethylamino)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a diethylamino group at the 6th position and a methyl group at the 4th position on the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-4-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinic acid.
Introduction of Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-methylnicotinic acid with diethylamine in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Diethylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 6-(Diethylamino)-4-methyl-1,2-dihydronicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Diethylamino)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Diethylamino)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The diethylamino group enhances its binding affinity to these receptors, leading to modulation of their activity. This can result in various physiological effects, depending on the specific receptor subtype and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: The parent compound without the diethylamino and methyl groups.
6-Aminonicotinic Acid: Similar structure but with an amino group instead of a diethylamino group.
4-Methylnicotinic Acid: Lacks the diethylamino group.
Uniqueness
6-(Diethylamino)-4-methylnicotinic acid is unique due to the presence of both the diethylamino and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to specific receptors and alter its reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
6-(diethylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)10-6-8(3)9(7-12-10)11(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
IISAGIHXQRRAOM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=C(C(=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


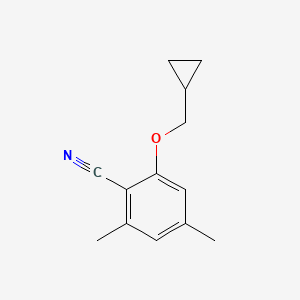
![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
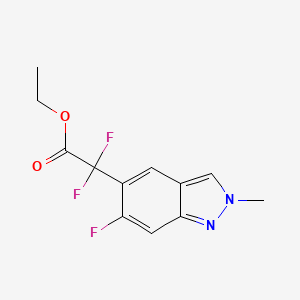
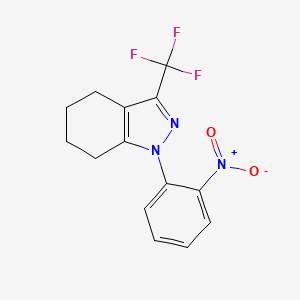
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
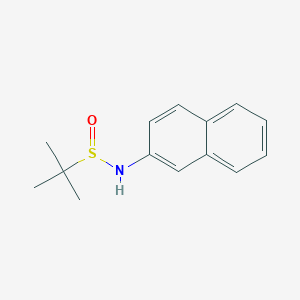
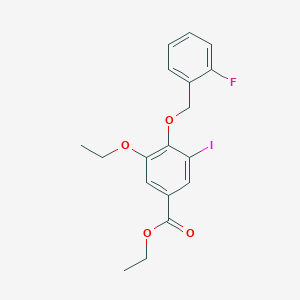
![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)
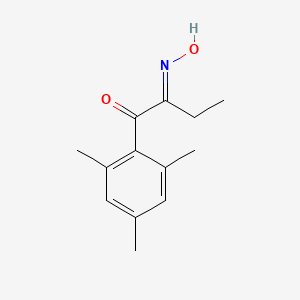
![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)

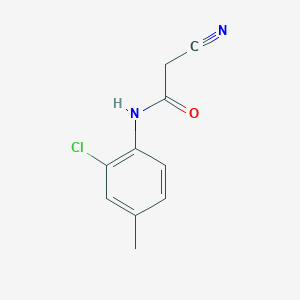
![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
